4'-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt

Description

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is a biochemical compound used primarily in proteomics research. It is a metabolite of trazodone, a medication commonly prescribed for anxiety, depression, and sleep disorders. This compound enhances the therapeutic effects of trazodone by undergoing glucuronidation, a process that increases its solubility and facilitates its excretion from the body.

Properties

Molecular Formula |

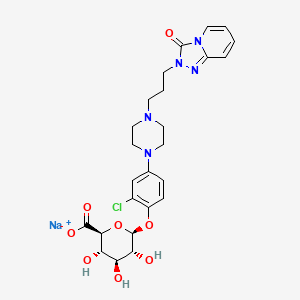

C25H29ClN5NaO8 |

|---|---|

Molecular Weight |

586.0 g/mol |

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[2-chloro-4-[4-[3-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl]piperazin-1-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C25H30ClN5O8.Na/c26-16-14-15(5-6-17(16)38-24-21(34)19(32)20(33)22(39-24)23(35)36)29-12-10-28(11-13-29)7-3-9-31-25(37)30-8-2-1-4-18(30)27-31;/h1-2,4-6,8,14,19-22,24,32-34H,3,7,9-13H2,(H,35,36);/q;+1/p-1/t19-,20-,21+,22-,24+;/m0./s1 |

InChI Key |

BKZGRCKUFZLVMW-FRKVJTQRSA-M |

Isomeric SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)Cl.[Na+] |

Canonical SMILES |

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt involves the glucuronidation of 4’-hydroxy trazodone. This reaction is typically catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) in the presence of uridine diphosphate glucuronic acid (UDPGA) as a co-substrate . The reaction conditions often include a buffered aqueous solution at a pH of around 7.4 and a temperature of 37°C.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. The hydrolysis reaction is catalyzed by beta-glucuronidase, which breaks down the glucuronide conjugate into its parent compound and glucuronic acid .

Common Reagents and Conditions

Hydrolysis: Catalyzed by beta-glucuronidase in an aqueous solution at a pH of around 5.8.

Conjugation: Catalyzed by UGTs in the presence of UDPGA in a buffered solution at pH 7.4 and 37°C.

Major Products

The major products of these reactions are 4’-hydroxy trazodone and glucuronic acid .

Scientific Research Applications

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of trazodone metabolites.

Biology: Employed in studies investigating the metabolism and pharmacokinetics of trazodone.

Medicine: Utilized in pharmacological research to understand the therapeutic effects and safety profile of trazodone.

Industry: Applied in the development of new trazodone formulations and in quality control processes.

Mechanism of Action

The compound exerts its effects through the process of glucuronidation, which enhances the solubility and excretion of trazodone. This process involves the transfer of glucuronic acid from UDPGA to 4’-hydroxy trazodone, forming the glucuronide conjugate. The molecular targets include UGT enzymes, which catalyze the conjugation reaction .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy Duloxetine Beta-D-Glucuronide Sodium Salt: Another glucuronide conjugate used in the study of duloxetine metabolism.

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: A chromogenic substrate used in beta-glucuronidase assays.

Uniqueness

4’-Hydroxy Trazodone beta-D-Glucuronide Sodium Salt is unique due to its specific role as a metabolite of trazodone, enhancing its therapeutic effects and facilitating its excretion. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies of trazodone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.